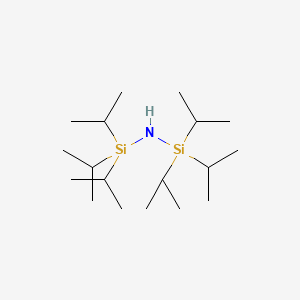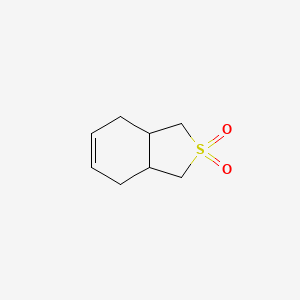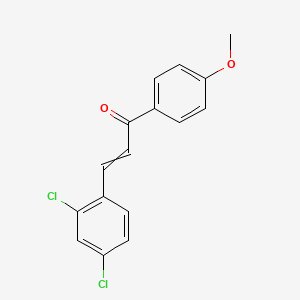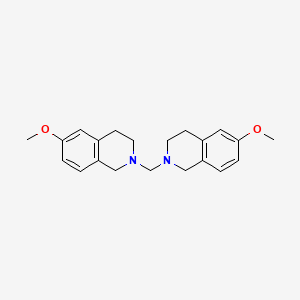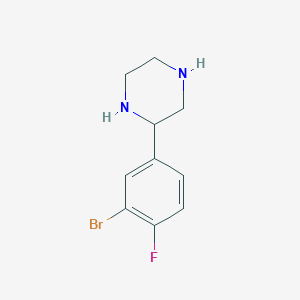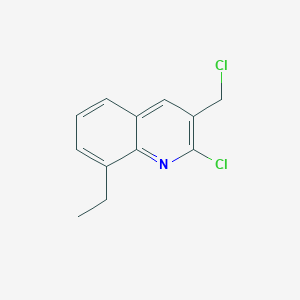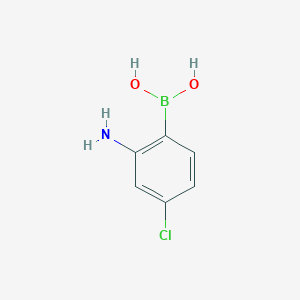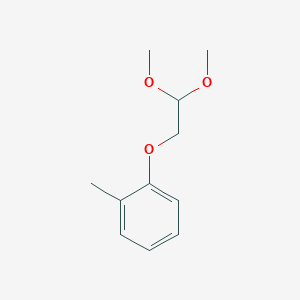
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
The compound "3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine" is a pyridine derivative that is of significant interest in the field of chemical synthesis, particularly for its potential applications in the development of herbicides and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis methods offer valuable insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for herbicides, is achieved through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis starting from nicotinamide, with an overall yield of 48.7% . Similarly, the synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for trifluoromethylated N-heterocycles, involves reactions with bisnucleophiles . These methods could potentially be adapted for the synthesis of "3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine."
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using spectroscopic methods such as NMR and X-ray diffraction analysis. For example, the structure of endo-cycloadducts from a hetero-Diels–Alder reaction was established using these techniques . These methods would be applicable for determining the molecular structure of "3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine" as well.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and dehydrations. The TFOP reagent, for example, is used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones . The reactivity of the compound could be explored through similar reactions to synthesize novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized using computational methods and spectroscopy. For instance, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, NMR, and DFT calculations, providing insights into vibrational frequencies, chemical shifts, and molecular electrostatic potential . These techniques would be essential for a comprehensive analysis of the physical and chemical properties of "3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine."
Relevant Case Studies
Although no direct case studies on "3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine" are provided, the papers discuss related compounds and their applications. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is relevant for the production of the herbicide trifloxysulfuron . Additionally, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine were investigated, which could suggest potential biological activities for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis as an Intermediate for Herbicides : 3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the herbicide trifloxysulfuron. Its synthesis involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield based on nicotinamide of 48.7% (Zuo Hang-dong, 2010).
- Review of Synthesis Processes : This compound is an important pyridine derivative used in pesticide synthesis. A review of its normal synthesis processes shows its significance in agricultural applications (Lu Xin-xin, 2006).
Structural and Spectroscopic Analysis
- Molecular Structure and Interactions : In the structure of the fungicide fluazinam, which contains this compound, the dihedral angle between the pyridine and benzene ring planes is notable. The molecule forms inversion dimers linked by hydrogen bonds, creating a three-dimensional network (Youngeun Jeon et al., 2013).
- Spectroscopic Properties and Antimicrobial Activities : The compound has been characterized by various spectroscopic methods. Computational methods like HF and DFT were used to study its molecular structural parameters, vibrational frequencies, and chemical shifts. It also exhibited antimicrobial activities (M. Evecen et al., 2017).
Applications in Organic Synthesis
- Utility in Heterocyclic Systems Synthesis : The compound's utility in synthesizing heterocyclic systems, such as Schiff bases and furochromenes, highlights its versatility. These synthesized compounds show potential antimicrobial and anticancer activities (M. Ibrahim et al., 2022).
- Palladium-Catalyzed Alkoxycarbonylation : Its use in palladium-catalyzed alkoxycarbonylation reactions to produce alkyl pyridine carboxylates demonstrates its role in advanced organic synthesis (R. Crettaz et al., 2001).
Propiedades
IUPAC Name |
3-chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGWMUCOSFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




